5-phenylpent-4-enal
Description
Contextual Significance of Unsaturated Aldehydes in Modern Organic Synthesis
Unsaturated aldehydes, particularly α,β-unsaturated aldehydes, are highly valuable synthetic "building blocks" in organic chemistry. mdpi.comnih.gov Their significance stems from the unique interplay between the carbon-carbon double bond and the carbonyl group, which are often conjugated. pressbooks.pubuomosul.edu.iq This conjugation leads to a delocalized π-electron system, rendering both the carbonyl carbon and the β-carbon susceptible to nucleophilic attack, thereby enabling diverse reaction pathways, including 1,2- and 1,4-additions (conjugate additions). pressbooks.pub
These compounds are frequently employed in the targeted synthesis of complex natural products, pharmaceuticals, and other important molecules. mdpi.comnih.gov For instance, they serve as dienophiles in Diels-Alder reactions, participate in Michael additions, and can undergo various organocatalytic transformations. pressbooks.pubacs.org Their utility extends to industrial applications, where α-substituted α,β-unsaturated aldehydes are used as starting materials for dyes, pesticides, aromatic compounds, and drugs. mdpi.comnih.gov The development of efficient synthetic methods for these highly reactive substrates remains a key area of focus for organic chemists. mdpi.comnih.govresearchgate.net
Structural Characteristics and Stereochemical Considerations of 5-Phenylpent-4-enal
This compound is an unsaturated aldehyde with the molecular formula C₁₁H₁₂O. nih.gov Its structure features a phenyl group attached to a five-carbon chain containing an aldehyde group at one end and a double bond at the C-4 position (relative to the aldehyde carbon as C-1). nih.gov
The presence of the double bond introduces stereochemical considerations, specifically the possibility of E (trans) and Z (cis) isomers. For this compound, the E-configuration, often referred to as (E)-5-phenylpent-4-enal, is commonly observed and characterized. nih.govchegg.com The E designation indicates that the higher-priority groups on each carbon of the double bond are on opposite sides. This stereochemistry significantly influences the compound's physical and chemical properties, including its reactivity in stereoselective transformations. ontosight.aiacs.org
The aldehyde functional group (-CHO) itself is planar trigonal with bond angles of approximately 120°, and it exhibits high polarity due to the electronegativity difference between carbon and oxygen. fiveable.me This polarity, combined with the unsaturation, makes this compound a reactive electrophile, particularly at the carbonyl carbon and the β-carbon (C-3 relative to the aldehyde, or C-2 relative to the double bond).
Historical Development and Early Research on Analogous Compounds
The study of unsaturated aldehydes has a rich history in organic chemistry, dating back to the early characterization of simpler compounds. Acrolein (prop-2-enal), the simplest unsaturated aldehyde, was first named and characterized in 1839 by Jöns Jacob Berzelius as a thermal degradation product of glycerol. wikipedia.org Its pungent smell and oil-like consistency led to its name, a contraction of 'acrid' and 'oleum'. wikipedia.org In the 20th century, acrolein became a crucial industrial intermediate for producing acrylic acid and plastics. wikipedia.org
Early research on analogous α,β-unsaturated aldehydes and ketones often focused on their synthesis through reactions like aldol (B89426) condensation. pressbooks.pubuomosul.edu.iq These reactions were fundamental in establishing methods for creating the conjugated alkene-carbonyl system. The reactivity of these compounds, particularly their susceptibility to nucleophilic additions, was extensively explored. For instance, the Darzens reaction was historically a major method for synthesizing α,β-unsaturated polyene aldehydes, though it often suffered from low yields. google.com The importance of these compounds as intermediates in the preparation of vitamins, carotenoids, and odor-imparting compounds drove much of the early synthetic efforts. google.com
Overview of Current Research Trends and Potential Academic Contributions
Current research trends involving unsaturated aldehydes, including compounds like this compound, focus on developing more efficient, selective, and sustainable synthetic methodologies. One significant area is the catalytic synthesis of α,β-unsaturated carbonyl compounds, with a particular emphasis on atom-efficient carbonylation reactions. rsc.org
Researchers are also exploring novel catalytic systems for selective transformations. For example, the selective hydrogenation of unsaturated aldehydes to either saturated aldehydes or unsaturated alcohols is an important industrial process, with considerable effort directed towards designing catalysts that achieve high selectivity for specific products. acs.org This involves modifying electronic properties, forming electrophilic sites, and leveraging confinement or steric effects in catalyst design. acs.org
Furthermore, the conversion of α,β-unsaturated aldehydes into homoenolates catalyzed by nucleophilic carbenes represents an interesting "umpolung" strategy, allowing for unusual reactivity patterns in organic synthesis. acs.org These intermediates can be trapped by secondary nucleophiles, leading to the formation of saturated esters. acs.org
While specific detailed research findings for this compound are less extensively documented in broad reviews compared to simpler or more complex analogs, its structure suggests potential applications in areas where both the aldehyde and the alkene functionalities can be exploited. For instance, it could serve as a precursor in the synthesis of more complex natural products or pharmaceutical intermediates. Its phenyl group provides an aromatic handle for further functionalization, and the terminal double bond offers opportunities for various additions, cycloadditions, or polymerization reactions. The precise stereochemistry (E-isomer) is crucial for controlling the outcome of such reactions, making its synthesis and characterization of continued academic interest.
Illustrative Reactions of Unsaturated Aldehydes (General Principles)
While specific detailed reaction findings for this compound are not widely available in the provided search results, the general reactivity of α,β-unsaturated aldehydes can be illustrated. These compounds typically undergo nucleophilic additions at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition), depending on the nature of the nucleophile.
Table 1: General Reactivity of α,β-Unsaturated Aldehydes
| Reaction Type | Nucleophile Characteristics | Site of Attack | Typical Products |
| 1,2-Addition | Strong, less hindered | Carbonyl Carbon | Alcohols (from reduction), Cyanohydrins, Imines |
| 1,4-Conjugate Addition | Weaker, soft | β-Carbon | Saturated Carbonyl Compounds, Enols |
| Michael Addition | Enolates, amines, thiols | β-Carbon | Substituted carbonyl compounds |
| Diels-Alder Reaction | Dienes | C=C bond | Cycloadducts |
| Hydrogenation | H₂ with catalyst | C=C or C=O | Saturated aldehyde or unsaturated alcohol |
Note: This table illustrates general reactivity patterns for α,β-unsaturated aldehydes and is not specific to this compound unless explicitly stated in research findings.
Structure
3D Structure
Properties
CAS No. |
51758-25-9 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
5-phenylpent-4-enal |
InChI |
InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-10H,2,6H2 |
InChI Key |
BHUURXZEJNOOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCC=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Phenylpent 4 Enal and Its Structural Analogs
Oxidation Reactions for Aldehyde Formation
Oxidation reactions are fundamental for converting alcohols into aldehydes. For unsaturated aldehydes, the challenge lies in selectively oxidizing the alcohol without affecting the carbon-carbon double bond or over-oxidizing the aldehyde to a carboxylic acid.
Dess-Martin Periodinane Mediated Oxidation of 5-Phenylpent-4-en-1-ol
Dess-Martin Periodinane (DMP) is a hypervalent iodine compound widely recognized for its mild and selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones wikipedia.orgorganic-chemistry.org. This reagent offers several advantages, including neutral pH conditions, shorter reaction times, high yields, and simplified workups, making it suitable for sensitive and multifunctional substrates wikipedia.orgscribd.com.
The oxidation of 5-phenylpent-4-en-1-ol to 5-phenylpent-4-enal using Dess-Martin Periodinane has been reported. A typical procedure involves adding DMP to a solution of the alcohol in dichloromethane (B109758) at room temperature, with the reaction usually completing within 0.5 to 2 hours organic-chemistry.orgrsc.org. The mechanism involves a ligand exchange between the alcohol and the periodinane, forming an intermediate diacetoxyalkoxyperiodinane. Subsequent deprotonation of the α-hydrogen by an acetate (B1210297) group leads to the formation of the carbonyl compound, iodinane, and acetic acid wikipedia.org. This method is particularly effective for allylic and benzylic alcohols, which react faster than saturated alcohols, and importantly, it avoids over-oxidation to carboxylic acids wikipedia.org.
| Substrate | Reagent & Conditions | Product | Yield (%) | Reference |
| (E)-5-phenylpent-4-en-1-ol | Dess-Martin Periodinane, CH₂Cl₂, RT, 1 h | This compound | 73 (reported for a similar transformation) | rsc.org |
Pyridinium (B92312) Chlorochromate (PCC) Oxidation in Unsaturated Alcohol-to-Aldehyde Conversions
Pyridinium Chlorochromate (PCC) is another well-established chromium(VI) reagent used for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones wikipedia.orgbionity.comslideshare.net. PCC is known for its ability to prevent over-oxidation to carboxylic acids, especially when reactions are conducted under anhydrous conditions in organic solvents like dichloromethane bionity.comresearchgate.net.
PCC is highly effective in oxidizing allylic alcohols to α,β-unsaturated aldehydes, preserving the double bond sltchemicals.comdigimat.in. For instance, allylic alcohol itself can be efficiently oxidized by PCC to yield acrolein, an α,β-unsaturated aldehyde sltchemicals.com. This selectivity is crucial for the synthesis of compounds like this compound from 5-phenylpent-4-en-1-ol. The mechanism generally involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination to yield the carbonyl compound masterorganicchemistry.com.
| Substrate Type | Reagent & Conditions | Product Type | Selectivity | Reference |
| Primary Allylic Alcohols | PCC, Anhydrous conditions, Organic solvent (e.g., CH₂Cl₂) | α,β-Unsaturated Aldehydes | High (prevents over-oxidation) | researchgate.netsltchemicals.com |
Manganese Dioxide (MnO2) Catalyzed Oxidations for Conjugated Aldehydes
Manganese dioxide (MnO₂) is a mild oxidizing agent that is particularly effective for the selective oxidation of allylic and benzylic alcohols to their corresponding aldehydes or ketones digimat.innanotrun.comucr.eduyoutube.com. Unlike some stronger oxidants, MnO₂ typically does not oxidize the resulting aldehyde further to a carboxylic acid, and it maintains the integrity of the carbon-carbon double bond nanotrun.comucr.edu.
The effectiveness of MnO₂ in oxidizing allylic alcohols to α,β-unsaturated aldehydes is well-documented. For example, the conversion of geranyl alcohol to geranial using MnO₂ in hexane (B92381) at 0°C demonstrates its utility in forming unsaturated aldehydes digimat.in. The reaction proceeds via a radical intermediate, reducing Mn(IV) to Mn(II) nanotrun.comyoutube.com. This method is highly suitable for synthesizing this compound from 5-phenylpent-4-en-1-ol, as the substrate is an allylic alcohol.
| Substrate Type | Reagent & Conditions | Product Type | Key Feature | Reference |
| Allylic Alcohols | MnO₂, Organic solvent (e.g., Ether, Hexane), Room temperature | α,β-Unsaturated Aldehydes | Selective for allylic/benzylic alcohols, no over-oxidation | digimat.innanotrun.com |
Organometallic Approaches in this compound Synthesis
Organometallic chemistry provides alternative routes to aldehydes, often involving the controlled reduction of carboxylic acid derivatives or catalytic transformations using transition metals.
Reductive Transformations of Nitriles and Esters to Aldehydes (e.g., DIBAL-H reduction)
Diisobutylaluminium hydride (DIBAL-H) is a versatile and bulky reducing agent widely used for the partial reduction of esters and nitriles to aldehydes masterorganicchemistry.comchemistrysteps.comslideshare.netscribd.com. Unlike lithium aluminum hydride (LiAlH₄), DIBAL-H can stop the reduction at the aldehyde stage, especially when the reaction is carried out at low temperatures (typically -78 °C) and with careful control of stoichiometry (one equivalent) masterorganicchemistry.comchemistrysteps.comdigimat.in.
For the synthesis of this compound, a common strategy involves the DIBAL-H reduction of a corresponding nitrile or ester. For instance, the DIBAL-H reduction of 5,5-diphenylpent-4-enonitrile to 5,5-diphenylpent-4-enal has been reported, demonstrating the applicability of this method to unsaturated systems psu.edu. Similarly, the reduction of (3R,4E)-3-(tert-butyldimethylsilanyloxy)-5-phenylpent-4-enenitrile to (3R,4E)-3-(tert-butyldimethylsilanyloxy)-5-phenylpent-4-enal using DIBAL-H in dichloromethane at -78°C has been successfully achieved, yielding the aldehyde in 72% arkat-usa.org. DIBAL-H is known to preserve carbon-carbon double bonds during these reductions masterorganicchemistry.com. Upon addition of water, the imine intermediate formed from nitrile reduction is hydrolyzed to the aldehyde masterorganicchemistry.comchemistrysteps.com.
| Precursor Type | Reagent & Conditions | Product Type | Yield (%) | Reference |
| Nitrile (e.g., 5,5-diphenylpent-4-enonitrile) | DIBAL-H, low temperature (e.g., -78 °C), solvent (e.g., CH₂Cl₂) | Aldehyde (e.g., 5,5-diphenylpent-4-enal) | Not specified for this specific example, but generally good yields for partial reduction | psu.edu |
| (3R,4E)-3-(tert-Butyldimethylsilanyloxy)-5-phenylpent-4-enenitrile | DIBAL-H (20 wt.% in sol.), CH₂Cl₂, -78 °C, 30 min | (3R,4E)-3-(tert-Butyldimethylsilanyloxy)-5-phenylpent-4-enal | 72 | arkat-usa.org |
Catalytic Routes Involving Transition Metals (e.g., Ruthenium-catalyzed methods for unsaturated carbonyls)
Transition metal catalysis offers powerful and often more sustainable routes for organic transformations, including the synthesis of unsaturated carbonyl compounds. Ruthenium-catalyzed methods have shown promise in the oxidation of alcohols to aldehydes and ketones, particularly for unsaturated substrates rsc.orgacs.org.
Ruthenium complexes can catalyze the aerobic oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds. For instance, ruthenium-catalyzed oxidation of multisubstituted allyl alcohols in the presence of benzaldehyde (B42025) can yield enals or enones in good yields via intermolecular hydrogen transfer organic-chemistry.org. While direct synthesis of this compound from a precursor using a specific ruthenium catalyst might not be as widely documented as the other methods, the general principle of ruthenium's ability to selectively oxidize allylic alcohols to unsaturated aldehydes without affecting the double bond is relevant rsc.orgacs.orgorganic-chemistry.org. Some ruthenium-catalyzed processes also involve C-C bond formation, such as the hydroacylation of dienes with alcohols or aldehydes to produce β,γ-unsaturated ketones, which highlights the versatility of these catalysts in forming unsaturated carbonyls nih.govorganic-chemistry.org.
| Catalyst Type | Reaction Type | Substrate Type | Product Type | Key Feature | Reference |
| Ruthenium complexes (e.g., RuO₂ hydrate) | Aerobic Oxidation | Allylic Alcohols | Enals/Enones | Selective oxidation, avoids strong oxidants | rsc.orgorganic-chemistry.org |
| Ruthenium complexes (e.g., RuH₂(CO)(PPh₃)₃) | Transfer Hydrogenative C-C Coupling | Alcohols/Aldehydes + 1,3-dienes | β,γ-Unsaturated Ketones | C-C bond formation, good yields | nih.govorganic-chemistry.org |
Multi-Step Synthesis Strategies
The synthesis of this compound and its structural analogs frequently relies on multi-step approaches, leveraging various reaction types to construct the desired carbon skeleton and functional groups.
Synthetic Pathways Initiated from Alkyne Precursors
One approach to synthesizing compounds containing an unsaturated aldehyde involves starting from alkyne precursors. A direct precursor to this compound that retains an alkyne functionality is 5-phenylpent-4-ynal (B8703745) (PubChem CID: 11240633). This alkyne-containing aldehyde can be synthesized through the oxidation of 5-phenylpent-4-yn-1-ol (PubChem CID: 11137434) using pyridinium chlorochromate (PCC) in dichloromethane. The reaction is typically stirred for 2.5 hours, followed by workup involving dilution with ether, decantation, and washes with sodium bicarbonate solution, water, and brine. prepchem.com
The conversion of 5-phenylpent-4-ynal to this compound would necessitate a selective reduction of the alkyne to an alkene while preserving the aldehyde functionality. This type of selective hydrogenation, particularly to achieve the trans (E) isomer of the alkene, is a common challenge in organic synthesis and often employs specific catalytic systems or dissolving metal reductions.
Furthermore, hydroformylation, a reaction that introduces both a C-H bond and an aldehyde group across an unsaturated substrate, is a significant method for synthesizing α,β-unsaturated aldehydes from alkynes. uni.lu While direct examples of hydroformylation of a phenyl-substituted alkyne to this compound are not extensively detailed in the immediate literature, the principle is well-established for producing α,β-unsaturated aldehydes. Recyclable polymer-supported rhodium(I) catalysts have been developed for such C-C bond formation reactions, including hydroformylation of alkynes, offering potential for efficient and sustainable synthesis. nih.gov
Olefination-Dehydrohalogenation Sequences for Related Enyne Systems
Olefination-dehydrohalogenation sequences are effective for constructing enyne systems, which are structural motifs related to this compound. An example illustrating this methodology is the synthesis of ethyl (2E)-5-phenylpent-2-en-4-ynoate (PubChem CID: 5368479). This compound can be efficiently prepared through the olefination-dehydrohalogenation of (2Z)-2-iodo-3-phenylprop-2-enal. The iodinated precursor, (2Z)-2-iodo-3-phenylprop-2-enal, is itself derived from commercially available cinnamaldehyde (B126680) (PubChem CID: 637511) through an iodination reaction in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst. researchgate.netresearchgate.netmdpi.comjournal-vniispk.ru
This multi-step sequence highlights the utility of halogenation followed by elimination to introduce unsaturation, combined with olefination to extend the carbon chain and form the conjugated system.
Table 1: Synthetic Pathway for Ethyl (2E)-5-Phenylpent-2-en-4-ynoate
| Step | Reactants | Reagents/Conditions | Product | Reference |
| 1 | Cinnamaldehyde (PubChem CID: 637511) | Molecular iodine, 4-(dimethylamino)pyridine (DMAP) | (2Z)-2-iodo-3-phenylprop-2-enal | researchgate.netmdpi.com |
| 2 | (2Z)-2-iodo-3-phenylprop-2-enal | Olefination-Dehydrohalogenation reagents (e.g., Wittig or Horner-Wadsworth-Emmons type reagents) | Ethyl (2E)-5-phenylpent-2-en-4-ynoate (PubChem CID: 5368479) | researchgate.netresearchgate.netjournal-vniispk.ru |
Chemo- and Stereoselective Synthesis of this compound Isomers (e.g., (E)-5-phenylpent-4-enal)
Achieving high chemo- and stereoselectivity is crucial in the synthesis of this compound, particularly for obtaining the desired (E)-isomer, which is also recognized as the IUPAC name for the compound. nih.gov
A direct synthesis of (E)-5-phenylpent-4-enal has been reported. One method involves the use of cinnamyl acetate as a starting material. The reaction proceeds in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in dimethyl sulfoxide (B87167) (DMSO). The reaction mixture, containing cinnamyl acetate and the palladium catalyst, is sonicated and then reacted with 4-(1,3-dioxoisoindolin-2-yl)butanal. This procedure yields (E)-5-phenylpent-4-enal as a colorless liquid, with characteristic NMR spectroscopic data (1H NMR: δ 9.83 (t, J = 4.00 Hz, 1H), 7.27–7.34 (m, 6H), 7.19–7.23 (m, 1H), 6.43 (d, J = 8.00 Hz, 1H), 6.17–6.24 (m, 1H), 2.62–2.66 (m, 2H), 2.53–2.58 (m, 2H); 13C NMR: δ 202.0, 137.3, 131.2, 128.7, 128.3, 127.4, 126.2, 43.5, 25.6). nih.govscholaris.cagoogle.com
Another pathway involves the reduction of (E)-ethyl 5-phenylpent-4-enoate (PubChem CID: 5368479) to (E)-5-phenylpent-4-en-1-ol (PubChem CID: 5371695) using diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) in solvents like tetrahydrofuran (B95107) and dichloromethane, achieving high yields (e.g., 99%). Subsequent oxidation of this alcohol would yield the (E)-5-phenylpent-4-enal. caltech.edu
The control of stereochemistry in related phenyl-containing enals has also been demonstrated. For instance, highly stereoselective syntheses of (E)-2-(2-hydroxy-5-methylbenzoyl)-5-phenylhex-4-enal have been achieved with E/Z ratios greater than 99:1, indicating effective methods for controlling olefin geometry in these systems. rsc.org
Advancements in Green Chemistry Approaches for this compound Synthesis
The field of organic synthesis is increasingly focused on developing environmentally benign methods, and the synthesis of compounds like this compound is no exception. Advancements in green chemistry approaches aim to minimize waste, reduce energy consumption, and utilize safer reagents and solvents.
Continuous-flow reaction systems represent a significant advancement in green chemistry. These systems offer advantages over traditional batch processes, including improved operational simplicity, energy efficiency, reduced reagent consumption, enhanced mixing, and precise control over reaction parameters. nih.govresearchgate.net For example, a continuous-flow hydration-condensation protocol has been developed for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes. This method employs a heterogeneous solid acid catalyst in a flow microwave reactor, often under solvent-free conditions, providing a more sustainable approach to forming α,β-unsaturated carbonyl compounds. nih.gov While this example specifically targets ketones, the underlying principles of flow chemistry, heterogeneous catalysis, and microwave assistance are directly applicable to the synthesis of α,β-unsaturated aldehydes like this compound.
Reactivity and Transformations of 5 Phenylpent 4 Enal
Olefinic Moiety Reactivity of 5-Phenylpent-4-enal
Polymerization Mechanisms Involving Carbon-Carbon Double Bonds
The presence of a carbon-carbon double bond in this compound makes it a potential monomer for addition polymerization. Addition polymers are formed through chain reactions where monomers, typically containing double bonds, link together without the loss of any atoms libretexts.org. This process generally involves three fundamental steps: initiation, propagation, and termination libretexts.org.
Initiation: A free radical initiator attacks the carbon-carbon double bond, forming a new single bond with one of the pi electrons and generating a new free radical on the other carbon atom libretexts.org.
Propagation: The newly formed free radical reacts with another monomer molecule, continuing the chain growth by forming a new bond and regenerating a radical libretexts.org.
Termination: The polymerization process concludes when two free radicals combine, forming a covalent bond and ending the chain growth libretexts.org.
Given its unsaturated nature, this compound could theoretically participate in such polymerization reactions, leading to polymeric materials where the repeating unit would contain the phenyl and aldehyde functionalities. The specific conditions and initiators would dictate the type of polymerization (e.g., free radical, cationic, anionic) and the resulting polymer's properties.
Chemoselective Transformations of this compound
Chemoselectivity is a crucial aspect of organic synthesis, allowing for the selective modification of one functional group in a molecule while leaving others untouched. This compound presents an interesting challenge and opportunity due to its co-existing aldehyde, alkene, and phenyl functionalities. Research has explored transformations that selectively target specific parts of similar molecules.
For instance, studies on transition metal-catalyzed C–H activation have shown that alkenyl aldehydes, including (Z)-5-phenylpent-4-enal (PubChem CID: 11105652), can undergo oxidative cross-coupling reactions rsc.orgresearchgate.net. These reactions facilitate the formation of 1,3-dienes by activating C(alkenyl)–H bonds, demonstrating a chemoselective approach to extending the carbon framework while potentially preserving other functionalities rsc.orgresearchgate.net. For example, (Z)-5-phenylpent-4-enal was successfully coupled with tert-butyl acrylate (B77674) in the presence of a palladium(II) catalyst and a transient directing group to afford a 1,3-diene, albeit in low yield rsc.orgresearchgate.net. This highlights the potential for selective transformations at the alkene moiety.
Organocatalytic Transformations Involving this compound
Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, offering advantages such as low toxicity, cost-effectiveness, and broad applicability au.dk. This compound, as an α,β-unsaturated aldehyde, is a suitable substrate for various organocatalytic reactions.
Enamine catalysis is a prominent strategy in organocatalysis, particularly for activating carbonyl compounds for nucleophilic additions nih.govresearchgate.net. In this mechanism, a secondary amine catalyst reacts with an aldehyde or ketone to form an enamine intermediate, which acts as a nucleophile nih.govresearchgate.net. This activation allows for various carbon-carbon bond-forming reactions, including aldol (B89426) condensations nih.govresearchgate.net.
A unique application of enamine catalysis involves deconjugation-aldol condensation sequences. For example, a green synthetic route has been developed to access α-vinyl β-alkynyl enals from α,β-unsaturated aldehydes and ynals via an organocatalytic deconjugation-aldol condensation sequence sioc-journal.cn. As an α,β-unsaturated aldehyde, this compound could serve as a substrate in such sequences, where the enamine intermediate formed from this compound undergoes deconjugation, followed by an aldol condensation with an appropriate electrophile (e.g., an ynal), leading to complex α-vinyl β-alkynyl enal products sioc-journal.cn. This process leverages the reactivity of the aldehyde and the alkene functionalities, with the deconjugation step altering the position of the double bond to facilitate subsequent reactions.
Enantioselective organocatalytic allylation reactions enable the formation of chiral centers by introducing an allyl group in a stereocontrolled manner. These reactions are particularly valuable for synthesizing optically active molecules with allylic motifs, which are important intermediates in the synthesis of biologically active compounds acs.org.
While direct examples of this compound undergoing enantioselective allylation as a starting material are less commonly reported, its structural features as an α,β-unsaturated aldehyde make it a suitable candidate for such transformations. For instance, asymmetric α-allylation of α-branched aldehydes with allylic alcohols has been successfully achieved using chiral primary amino acid organocatalysts in the presence of palladium sources acs.orglookchem.com. These processes typically involve the formation of an enamine intermediate from the aldehyde, which then reacts with an allylpalladium-π complex generated in situ from the allylic alcohol acs.org. Derivatives of this compound, such as (3R,4E)-3-methyl-5-phenylpent-4-enal (PubChem CID: 1174194) molaid.comcaltech.edu, have been synthesized through procedures involving organocatalytic steps, demonstrating the applicability of these methods to related structures. The ability to control the stereochemistry at the α-carbon, leading to the formation of chiral quaternary carbon stereocenters, is a significant achievement in these reactions lookchem.com.
Functionalization Reactions of the Phenyl Moiety
The phenyl group in this compound is an aromatic ring, which can undergo various functionalization reactions, typically electrophilic aromatic substitution (EAS). The presence of the unsaturated alkyl chain and the aldehyde group influences the reactivity and regioselectivity of these reactions.
General functionalization reactions applicable to phenyl moieties include:
Nitration: Introduction of a nitro group (-NO₂) using nitrating agents like nitric acid.
Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using halogenating agents.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Reactions: Alkylation or acylation using alkyl halides or acyl halides in the presence of a Lewis acid catalyst.
The alkenyl aldehyde moiety in this compound would act as an electron-withdrawing group, deactivating the phenyl ring towards EAS and directing incoming electrophiles to meta-positions. However, the exact regioselectivity would depend on the specific reaction conditions and the relative activating/deactivating effects of the substituents. Research indicates that various functional groups on the phenyl moiety of alkenyl aldehydes are well tolerated in certain transformations, suggesting the potential for selective modification of the aromatic ring without disrupting the alkene or aldehyde functionalities rsc.org. Furthermore, the phenyl group can be leveraged in cross-coupling reactions, such as the Suzuki-Miyaura coupling, if appropriately functionalized (e.g., as a boronate or halide), allowing for the introduction of diverse aryl derivatives core.ac.uk.
Applications of 5 Phenylpent 4 Enal in Chemical Synthesis
5-Phenylpent-4-enal as a Versatile Building Block in Complex Molecule Synthesis
The dual reactivity of this compound positions it as a strategic starting material for the synthesis of intricate organic molecules. The aldehyde functionality provides a handle for chain extension and the introduction of various functional groups, while the styrenyl moiety can participate in a range of carbon-carbon bond-forming reactions and cycloadditions.
While direct, multi-step total syntheses of complex natural products originating from this compound are not extensively documented in readily available literature, its structural motifs are present in various advanced organic scaffolds. The α,β-unsaturated aldehyde system, once modified or extended, is a common feature in polycyclic natural products. nih.govfrontiersin.org The principles of retrosynthetic analysis suggest that a molecule with the carbon backbone and reactive handles of this compound could theoretically be employed in intramolecular reactions, such as Diels-Alder or ene reactions, to construct cyclic and polycyclic systems after suitable functionalization. The phenyl group also offers a site for further aromatic substitution or coupling reactions to build more elaborate structures.
The structural components of this compound are found within various classes of pharmacologically active compounds. For instance, the phenethyl group is a key pharmacophore in many centrally acting agents. While specific examples detailing the direct conversion of this compound into named drug intermediates are sparse in the reviewed literature, its derivatives possess functionalities that are crucial for the synthesis of bioactive molecules. The corresponding carboxylic acid and alcohol derivatives can be esterified or etherified to produce compounds with potential biological activity. Furthermore, the introduction of nitrogen-containing functional groups can lead to the formation of alkaloids and other pharmacologically relevant nitrogenous compounds. The synthesis of substituted 2-phenylthiochromen-4-ones, which have shown antitumor and antiviral activities, involves precursors with structural similarities to derivatives of this compound. juniperpublishers.com
Derivatization of this compound for Functional Molecule Synthesis
The aldehyde and alkene moieties of this compound are readily transformed into a variety of other functional groups, making it a versatile platform for the synthesis of a wide range of derivatives.
The aldehyde group of this compound can be easily reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to valuable synthetic intermediates.
5-phenylpent-4-en-1-ol: The reduction of this compound to 5-phenylpent-4-en-1-ol can be achieved with high efficiency using standard reducing agents. One documented method involves the use of Dess-Martin periodinane for the oxidation of the corresponding alcohol to the aldehyde, a reaction that can be reversed to obtain the alcohol. nih.gov Another approach utilizes diisobutylaluminium hydride (DIBAL-H) for the reduction of the corresponding methyl ester to the aldehyde, indicating that similar reducing agents can be employed for the aldehyde-to-alcohol transformation. nih.gov
Table 1: Synthesis of 5-phenylpent-4-en-1-ol
| Precursor | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| (E)-5-phenylpent-4-enal | Dess-Martin periodinane (oxidation of alcohol) | (E)-5-phenylpent-4-en-1-ol | 98% (for oxidation) | nih.gov |
(E)-5-phenylpent-4-enoic acid: The oxidation of this compound to (E)-5-phenylpent-4-enoic acid can be accomplished using various oxidizing agents. This carboxylic acid is a useful building block for the synthesis of amides, esters, and other acid derivatives.
The carbonyl group of this compound is a key site for the introduction of nitrogen, leading to the formation of imines, oximes, and amines.
Oximes: The reaction of aldehydes with hydroxylamine (B1172632) hydrochloride in the presence of a base is a standard method for the synthesis of oximes. This reaction is expected to proceed smoothly with this compound to yield the corresponding oxime, trans-5-phenyl-4-pentenal oxime. nih.gov
Amines: Reductive amination is a powerful and widely used method for the synthesis of amines from aldehydes or ketones. researchgate.netmasterorganicchemistry.comwikipedia.orgorganic-chemistry.orgrsc.org This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine, followed by in-situ reduction to the corresponding amine. A variety of reducing agents, such as sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation, can be employed. masterorganicchemistry.comorganic-chemistry.org This methodology can be applied to this compound to synthesize a diverse range of primary, secondary, and tertiary amines by choosing the appropriate amine reactant. The chemoselective reduction of the imine in the presence of the carbon-carbon double bond is a key consideration in this synthesis. researchgate.net
The carbon backbone of this compound can be modified to introduce alkyl substituents, leading to a variety of substituted phenylpentenals that have applications, for instance, in the fragrance industry. thieme-connect.de
4-methyl-5-phenylpent-4-enal: The synthesis of this compound involves multi-step sequences, often starting from different precursors. For example, processes involving hydroformylation of appropriate alkenes have been described. thieme-connect.de
2,2-dimethyl-5-phenylpent-4-enal (B12582869): The synthesis of 2,2-dimethyl-4-pentenal (B1584391) has been reported via a Claisen rearrangement route starting from isobutyraldehyde (B47883) and allyl alcohol. orgsyn.org A similar strategy could potentially be adapted for the synthesis of 2,2-dimethyl-5-phenylpent-4-enal by using a cinnamyl alcohol derivative. These α,α-disubstituted aldehydes can be valuable intermediates in organic synthesis, for example, in conjugate addition reactions. thieme-connect.de
Application in Combinatorial Synthesis and Chemical Library Generation
This compound, as a derivative of cinnamaldehyde (B126680), serves as a valuable building block in combinatorial chemistry and diversity-oriented synthesis (DOS). Its α,β-unsaturated aldehyde functionality allows for a variety of chemical transformations, making it an ideal starting material for the generation of diverse molecular libraries. These libraries, containing a multitude of structurally distinct compounds, are crucial in the search for new biologically active molecules.
The core principle of using compounds like this compound in library synthesis lies in their ability to react with a range of different building blocks to produce a wide array of products. This approach significantly accelerates the discovery of novel compounds with desired properties by systematically creating and screening large sets of molecules.
Detailed Research Findings
Research in combinatorial chemistry has demonstrated the utility of α,β-unsaturated carbonyl compounds, structurally similar to this compound, in the synthesis of heterocyclic libraries. These heterocyclic scaffolds are of particular interest in medicinal chemistry due to their prevalence in a vast number of pharmaceuticals.
One common strategy involves the reaction of chalcone-like structures (which share the α,β-unsaturated ketone moiety with this compound's aldehyde equivalent) with various reagents to form diverse heterocyclic rings. For instance, the reaction of chalcones with urea, thiourea, or guanidine (B92328) hydrochloride can yield libraries of pyrimidine (B1678525) derivatives. pnrjournal.comderpharmachemica.com This approach allows for the introduction of diversity at multiple points of the molecule, by varying the initial α,β-unsaturated compound and the reacting partner.
Multicomponent reactions (MCRs) are another powerful tool in combinatorial synthesis that can utilize building blocks like this compound. osi.lvnih.gov MCRs allow for the formation of complex molecules from three or more starting materials in a single step, which is highly efficient for generating large and diverse chemical libraries. The reactivity of the aldehyde and the double bond in this compound makes it a suitable component for various MCRs, leading to the synthesis of polycyclic fused heterocycles. osi.lvresearchgate.net
The following tables illustrate representative reaction schemes for the generation of chemical libraries using precursors structurally related to this compound.
Table 1: Synthesis of Pyrimidine Derivatives from Chalcone Precursors
| Precursor (Chalcone) | Reagent | Resulting Heterocyclic Core | Library Diversity Points |
| Substituted 1,3-diaryl-2-propen-1-one | Urea | Pyrimidin-2(1H)-one | Substituents on aryl rings |
| Substituted 1,3-diaryl-2-propen-1-one | Thiourea | Pyrimidine-2(1H)-thione | Substituents on aryl rings |
| Substituted 1,3-diaryl-2-propen-1-one | Guanidine Hydrochloride | Pyrimidin-2-amine | Substituents on aryl rings |
Table 2: Representative Multi-Component Reaction for Heterocycle Synthesis
| Aldehyde Component | Amine Component | Isocyanide Component | Resulting Scaffold |
| This compound (or analog) | Substituted Aniline | Substituted Isocyanide | Dihydropyridine derivative |
| Cinnamaldehyde | β-Naphthylamine | Cyclohexyl isocyanide | Benzo[f]quinoline derivative |
| Substituted Benzaldehyde (B42025) | Ethylenediamine | Tosylmethyl isocyanide | Imidazopyridine derivative |
These examples highlight the versatility of this compound and related compounds as foundational elements in the construction of diverse chemical libraries. The ability to systematically modify the structure of the final products by changing the starting materials is a cornerstone of combinatorial chemistry, enabling the exploration of vast regions of chemical space in the quest for new therapeutic agents and other functional molecules.
Advanced Spectroscopic and Mechanistic Studies
Stereochemical Analysis and Determination of Isomeric Purity (e.g., E/Z isomerism)
The stereochemistry of 5-phenylpent-4-enal is dominated by the geometric isomerism at the double bond between carbon 4 and carbon 5. This gives rise to two possible isomers: (E)-5-phenylpent-4-enal and (Z)-5-phenylpent-4-enal. The (E)-isomer, also referred to as the trans isomer, is generally the more stable and commonly available form. researchgate.net
The determination of isomeric purity is critical and is typically accomplished using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography (GC): The E and Z isomers of unsaturated aldehydes have different physical properties, which often results in different retention times on a GC column, allowing for their separation and quantification. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between E and Z isomers. The coupling constant (J-value) between the vinylic protons on the double bond is characteristically different. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is observed for the trans-protons, while the (Z)-isomer exhibits a smaller coupling constant (typically 7-12 Hz) for the cis-protons. DFT calculations of ¹H NMR chemical shifts have also been used to help assign the geometry of complex unsaturated systems. nih.gov
Spectroscopic Techniques for Structural Characterization of Products and Intermediates
| Technique | Functional Group | Expected Characteristic Signal/Feature |
| ¹H NMR | Aldehyde (-CHO) | Singlet or triplet, δ ≈ 9.5-9.8 ppm |
| Vinylic (-CH=CH-) | Multiplets, δ ≈ 6.0-7.5 ppm | |
| Phenyl (C₆H₅) | Multiplets, δ ≈ 7.2-7.4 ppm | |
| Aliphatic (-CH₂-) | Multiplets, δ ≈ 2.4-2.8 ppm | |
| ¹³C NMR | Carbonyl (C=O) | δ ≈ 200-205 ppm |
| Phenyl & Vinylic | δ ≈ 120-140 ppm | |
| Aliphatic | δ ≈ 20-45 ppm | |
| IR Spectroscopy | Aldehyde C-H Stretch | Two weak bands, ≈ 2720 and 2820 cm⁻¹ |
| Carbonyl (C=O) Stretch | Strong band, ≈ 1720-1740 cm⁻¹ | |
| C=C Stretch | Medium band, ≈ 1640-1680 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 160.21 |
| Fragmentation | Loss of phenyl, tropylium (B1234903) ion (m/z=91) |
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule and its derivatives. dss.go.th
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The presence of a strong absorption band around 1720-1740 cm⁻¹ is indicative of the aldehyde carbonyl group, while bands in the 1640-1680 cm⁻¹ region correspond to the C=C double bond.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight (160.21). The fragmentation patterns of α,β-unsaturated aldehydes can be complex but are useful for structural elucidation, often showing characteristic fragments related to the positions of functional groups. nih.gov
Kinetic Investigations of this compound Transformations
Detailed kinetic studies, such as the determination of reaction rates, activation energies, and reaction orders for transformations involving this compound, are not widely reported in the available scientific literature. Kinetic analysis of related processes, such as the Prins cyclization, indicates that the reaction pathways can be complex. researchgate.net The rate of such reactions is highly dependent on factors like the nature and concentration of the acid catalyst, temperature, and the solvent used. nih.gov Computational studies on related systems have been employed to estimate the kinetic isotope effects and energy profiles of reaction pathways, providing theoretical insight where experimental data is scarce. scielo.br However, without specific experimental investigation, the precise kinetics of this compound reactions remain an area for future research.
Theoretical and Computational Investigations of 5 Phenylpent 4 Enal
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for determining the three-dimensional structure and conformational landscape of a molecule like 5-phenylpent-4-enal. These calculations would aim to identify the most stable arrangements of the atoms in space, known as conformers, and the energy barriers between them.
The process would involve a systematic search of the potential energy surface by rotating the single bonds within the molecule, specifically the C2-C3 and C3-C4 bonds, to identify all possible low-energy conformers. For each identified conformer, a geometry optimization would be performed to find the precise arrangement of atoms that corresponds to a minimum energy. Subsequent frequency calculations would confirm that these optimized structures are true minima (i.e., have no imaginary frequencies) and would also provide thermodynamic data such as zero-point vibrational energies.
A detailed conformational analysis would reveal the relative stabilities of the different conformers, influenced by factors such as steric hindrance and electronic interactions. The phenyl group and the aldehyde group, being the key functional moieties, would significantly influence the preferred spatial arrangements.
Interactive Table: Hypothetical Conformational Analysis Data for this compound
Below is a representative table of what such computational data might look like. Note: These values are hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.
| Conformer | Dihedral Angle (C3-C4-C5=C6) (°) | Relative Energy (kcal/mol) |
| A | 178.5 | 0.00 |
| B | -65.2 | 1.25 |
| C | 63.8 | 1.30 |
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of this compound dictates its reactivity. Computational methods provide valuable descriptors of this electronic structure, most notably the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO is the region most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. Analysis of the spatial distribution of these frontier orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack. For this compound, the conjugated system of the phenyl ring and the double bond, as well as the electrophilic carbon of the aldehyde group, would be key areas of interest in the electronic structure analysis.
Interactive Table: Hypothetical Electronic Properties of this compound
This table illustrates the kind of data that would be generated from an electronic structure analysis. Note: These values are hypothetical and for illustrative purposes only.
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this would involve modeling its participation in various reactions, such as intramolecular cyclizations (e.g., ene reaction) or additions to the aldehyde or the double bond.
To model a reaction pathway, the structures of the reactants, products, and any intermediates are optimized. Crucially, the transition state (TS) for each step of the reaction is located. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating and characterizing the TS is essential for understanding the kinetics of the reaction.
Frequency calculations on the TS structure would confirm the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that the located transition state correctly connects the reactants and products.
Stereochemical Outcome Prediction in Catalytic and Asymmetric Reactions
In the presence of a chiral catalyst, reactions involving this compound can proceed stereoselectively, leading to an excess of one stereoisomer over others. Computational modeling can be instrumental in predicting and rationalizing the stereochemical outcome of such asymmetric reactions.
This type of investigation involves modeling the interaction of this compound with the chiral catalyst to form a catalyst-substrate complex. The transition states for the formation of all possible stereoisomeric products are then located and their energies are calculated. The stereoisomer formed via the lowest energy transition state is predicted to be the major product.
By analyzing the geometries of the competing transition states, the specific non-covalent interactions (such as hydrogen bonds or steric repulsions) that are responsible for the stereoselectivity can be identified. These insights are invaluable for understanding the mechanism of stereocontrol and for the rational design of new and more effective catalysts. While general principles of stereochemical prediction in reactions of unsaturated aldehydes have been computationally studied, specific models for this compound are not prevalent in the literature.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Highly Selective Transformations of 5-Phenylpent-4-enal
The selective transformation of α,β-unsaturated aldehydes like this compound is a cornerstone of modern synthetic chemistry, yet achieving high chemoselectivity remains a formidable challenge. Future research will undoubtedly focus on the design of sophisticated catalytic systems to control the reactivity of the molecule's dual functionalities: the carbon-carbon double bond and the carbonyl group.
The selective hydrogenation of the C=C bond to yield 5-phenylpentanal, a saturated aldehyde, or the C=O group to produce 5-phenylpent-4-en-1-ol, an unsaturated alcohol, are transformations of significant industrial interest, particularly in the flavor and fragrance industry. rsc.org Current strategies in the broader field of unsaturated aldehyde hydrogenation, which could be applied to this compound, include the modification of metal catalysts' electronic properties, the introduction of electrophilic sites to activate the carbonyl group, and the use of confinement or steric effects within catalyst pores to dictate substrate orientation. acs.orgresearchgate.net
Future catalytic systems may involve:
Bimetallic Nanoparticles: Synergistic effects between two distinct metals (e.g., Pt-Sn, Au-Ni) can tune the electronic properties of the catalyst surface, favoring the adsorption and activation of either the C=C or C=O bond.
Metal-Organic Frameworks (MOFs) as Catalyst Supports: The well-defined pore structures of MOFs can be engineered to sterically guide the this compound molecule, exposing a specific functional group to the active metal center.
Organocatalysis: Chiral organocatalysts could be employed for asymmetric reductions or other transformations, providing enantiomerically enriched products for specialized applications. semanticscholar.org
| Catalyst Strategy | Potential Outcome for this compound | Rationale |
| Bimetallic Nanoparticles (e.g., Pt-Sn) | Selective hydrogenation of C=O to 5-phenylpent-4-en-1-ol | Modification of electronic properties of Pt by Sn can suppress C=C hydrogenation. |
| MOF-supported Ru catalysts | Selective hydrogenation of C=C to 5-phenylpentanal | Steric hindrance within MOF pores can favor the less bulky alkene moiety's approach to the catalytic site. |
| Chiral Proline Derivatives | Asymmetric Michael additions | Formation of chiral γ-substituted products through dienamine catalysis. |
Exploration of Undiscovered Synthetic Applications and Pathways
As a versatile building block, this compound is ripe for exploration in a multitude of synthetic contexts. mdpi.comnih.gov Its conjugated system and aldehyde functionality allow for a rich tapestry of chemical transformations, many of which remain uncharted territory for this specific molecule.
Future synthetic explorations could include:
Diels-Alder and other Cycloaddition Reactions: The electron-deficient alkene of this compound makes it an excellent dienophile for [4+2] cycloaddition reactions, providing access to complex cyclic and polycyclic architectures.
Organocatalytic γ-Functionalization: Through dienamine catalysis, the γ-position of the molecule can be rendered nucleophilic, opening the door to a host of novel transformations, such as γ-oxidation or γ-alkylation, to create highly functionalized products. semanticscholar.org
Multicomponent Reactions: The development of one-pot, multicomponent reactions involving this compound would be a highly atom-economical approach to generating molecular complexity from simple precursors.
Integration of this compound into Bio-inspired Synthetic Routes
Nature often provides the most elegant solutions to complex chemical problems. Bio-inspired synthesis, which mimics natural processes, is a burgeoning field that could find a valuable substrate in this compound. neuroquantology.com Its structural similarity to cinnamaldehyde (B126680), a natural product with a wide range of biological activities, suggests that this compound could be a precursor in the synthesis of novel bioactive compounds.
Future research in this area might involve:
Enzymatic Transformations: The use of enzymes as catalysts (biocatalysis) could enable highly selective and environmentally friendly transformations of this compound under mild conditions. solubilityofthings.com This could include enzymatic reductions, oxidations, or C-C bond-forming reactions.
Biomimetic Cascades: Designing synthetic cascades that mimic biosynthetic pathways could allow for the efficient construction of complex natural product analogues from this compound.
Synthesis of Bio-based Polymers: Inspired by the formation of natural polymers, this compound could be used as a monomer in polymerization reactions to create novel biodegradable or biocompatible materials.
Advanced Materials Science Applications Derived from this compound Derivatives
The chemical reactivity of this compound makes it an attractive starting material for the synthesis of novel polymers and advanced materials. By modifying its structure, a wide array of functional monomers can be generated.
Emerging applications in materials science could include:
Functional Polymers: Cinnamaldehyde and its derivatives have been successfully incorporated into polymers to create materials with antibacterial, antioxidant, and stimuli-responsive properties. mdpi.comnih.govresearchgate.net Similarly, polymers derived from this compound could be designed for applications in biomedical devices, drug delivery systems, and active packaging. The aldehyde group can be used to form stimuli-responsive imine linkages, allowing for the controlled release of active agents.
Advanced Coatings: The phenyl and alkene moieties can be functionalized to create monomers for the production of specialty coatings with enhanced thermal stability, UV resistance, or specific optical properties.
Organic Electronics: While a more speculative area, the conjugated system of this compound derivatives could be explored for its potential in the synthesis of organic semiconductors or other components for electronic devices.
| Polymer Type | Potential Monomer from this compound | Potential Application |
| pH-Responsive Polymer | Imine-linked this compound | Controlled drug release |
| Antibacterial Polymer | This compound incorporated into a polymer backbone | Medical device coatings |
| High-Performance Polymer | Functionalized this compound derivatives | Advanced engineering plastics |
Pursuit of Sustainable and Eco-Friendly Synthetic Methodologies for Industrial Relevance
For any chemical to have a significant industrial impact, its synthesis and subsequent transformations must be economically viable and environmentally benign. The principles of green chemistry will be paramount in shaping the future of this compound's industrial applications, particularly within the fragrance sector where there is a growing demand for sustainable practices. matec-conferences.orgresearchgate.netmatec-conferences.org
Future research will likely focus on:
Renewable Feedstocks: Developing synthetic routes to this compound that start from renewable bio-based materials rather than petroleum-based feedstocks. premiumbeautynews.com
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly solvents such as water, supercritical CO2, or ionic liquids in the synthesis and transformation of this compound. personalcaremagazine.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This includes the development of catalytic cycles that avoid the use of stoichiometric reagents.
The exploration of these future research avenues will undoubtedly unlock the full potential of this compound, transforming it from a mere chemical curiosity into a valuable platform molecule for a new generation of sustainable products and technologies.
Q & A
Q. What are best practices for presenting contradictory spectral data in publications?
- Methodological Answer : Disclose all raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Annotate anomalies (e.g., unexpected peaks) with potential explanations (e.g., impurities, solvent artifacts). Use comparative tables to highlight discrepancies and propose validation experiments .
Q. How can machine learning enhance the interpretation of this compound’s reaction kinetics?
- Methodological Answer : Train models on kinetic datasets (e.g., rate constants under varying conditions) to predict optimal reaction parameters. Validate models with holdout datasets and cross-correlate with mechanistic insights from isotopic labeling or computational studies .
Ethical and Reproducibility Considerations
Q. What ethical guidelines apply to toxicity studies involving this compound?
Q. How can researchers enhance the reproducibility of catalytic studies using this compound?
- Methodological Answer : Publish detailed catalyst preparation methods (e.g., metal precursors, support materials). Share raw data (e.g., turnover frequencies, conversion rates) in open-access repositories. Collaborate with third-party labs for independent validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
